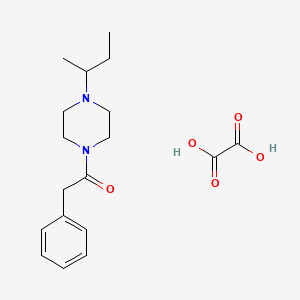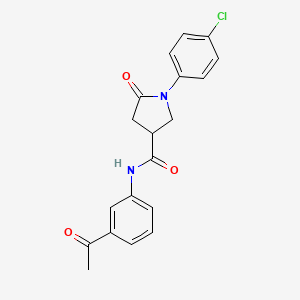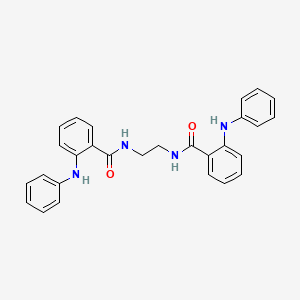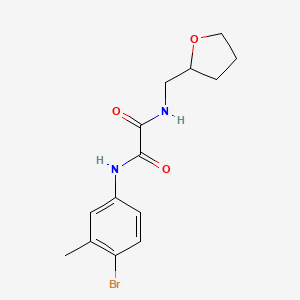![molecular formula C24H19ClN2O3 B4015383 N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methylphenyl)-1-benzofuran-2-carboxamide CAS No. 5551-46-2](/img/structure/B4015383.png)
N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methylphenyl)-1-benzofuran-2-carboxamide
Descripción general
Descripción
The compound of interest belongs to a class of organic molecules that combine elements of benzofuran and carboxamide groups. Such compounds are often explored for their pharmacological potentials, including antitumor, antimicrobial, and enzyme inhibition activities. Although this section primarily introduces the compound, it is crucial to note that our focus will exclude drug use, dosages, and side effects, aligning with the specified requirements.
Synthesis Analysis
Synthesis of compounds similar to "N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methylphenyl)-1-benzofuran-2-carboxamide" involves multi-step organic reactions, starting from benzofuran derivatives and chlorophenyl acetyl chlorides. For instance, the synthesis of related compounds often includes acylation, amidation, and condensation reactions (Zhou et al., 2008). These processes are designed to introduce various functional groups to the benzofuran core, modulating the molecule's physical and chemical properties.
Molecular Structure Analysis
The molecular structure of compounds within this category is characterized by their benzofuran backbone and attached functional groups. X-ray crystallography and computational modeling studies, such as density functional theory (DFT), are common methods used to elucidate their structure, showcasing how intramolecular hydrogen bonding and steric effects influence conformation and stability (Siddiqui et al., 2008).
Chemical Reactions and Properties
The reactivity of such compounds is influenced by the presence of the benzofuran ring and the carboxamide group. These structures can undergo various chemical reactions, including nucleophilic substitution and electrophilic addition, depending on the substituents' nature and position. The chemical properties are largely determined by the functional groups present, influencing the compound's reactivity toward different reagents and conditions.
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystalline structure, are determined by the molecular structure and the intermolecular forces at play. Compounds with similar structures have been shown to exhibit specific physical characteristics that can be altered through modifications to the molecular framework (Demir et al., 2016).
Aplicaciones Científicas De Investigación
Antitumor Activity
Compounds similar to N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methylphenyl)-1-benzofuran-2-carboxamide have been investigated for their antitumor properties. For instance, N-acetyl derivatives of arylamines, including those with chlorophenyl groups, have shown potent and selective antitumor activity against various cancer cell lines. These activities are attributed to their ability to interfere with cellular proliferation and induce apoptosis, highlighting their potential as cancer therapeutics (Chua et al., 1999).
Antimicrobial Activity
Research on thiourea derivatives, including those with chlorophenyl and other halogenated substituents, demonstrates significant antimicrobial activity. These compounds interact with bacterial cells, inhibiting growth and biofilm formation, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. Such findings suggest the potential of N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methylphenyl)-1-benzofuran-2-carboxamide and similar compounds in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Anticonvulsant Properties
Enaminone derivatives, including those with chlorophenyl groups, have shown promise as anticonvulsant agents. These compounds' crystal structures and hydrogen bonding patterns play a crucial role in their activity, offering a basis for the development of new anticonvulsant medications (Kubicki et al., 2000).
Propiedades
IUPAC Name |
N-[4-[[2-(4-chlorophenyl)acetyl]amino]-2-methylphenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3/c1-15-12-19(26-23(28)13-16-6-8-18(25)9-7-16)10-11-20(15)27-24(29)22-14-17-4-2-3-5-21(17)30-22/h2-12,14H,13H2,1H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARVXPZIYBUZPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl)NC(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387865 | |
| Record name | STK136560 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methylphenyl)-1-benzofuran-2-carboxamide | |
CAS RN |
5551-46-2 | |
| Record name | STK136560 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-N-(2-pyridinylmethyl)-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide](/img/structure/B4015340.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzyl)piperazine oxalate](/img/structure/B4015348.png)

![5-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4015360.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-isopropylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4015366.png)
![4-(4-methoxyphenyl)-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4015374.png)
![ethyl 2-[(3-methylbutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4015389.png)
![4-[4-(methylthio)phenyl]-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4015392.png)
![N-(4-bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4015396.png)

![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B4015411.png)